molecular formula C13H22N2O3S B8727307 2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid CAS No. 85486-54-0

2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid

Cat. No. B8727307
CAS RN: 85486-54-0
M. Wt: 286.39 g/mol
InChI Key: KMEBOECXQNSMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid is a useful research compound. Its molecular formula is C13H22N2O3S and its molecular weight is 286.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85486-54-0

Product Name

2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid

Molecular Formula

C13H22N2O3S

Molecular Weight

286.39 g/mol

IUPAC Name

2,5,5-trimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H22N2O3S/c1-12(2)10(11(17)18)14-13(3,19-12)8-9(16)15-6-4-5-7-15/h10,14H,4-8H2,1-3H3,(H,17,18)

InChI Key

KMEBOECXQNSMAT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)CC(=O)N2CCCC2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.6 g (50 mmoles) of pyrrolidine in 50 mg of anhydrous benzene was added dropwise a solution of 4.2 g (50 mmoles) of diketene in 50 ml of anhydrous benzene at 0°-5° C. over 2 hours. The mixture was allowed to stand at room temperature for 2 hours, and the solvent was distilled off to a half its volume under reduced pressure. To the residue was added 5 g (34 mmoles) of D-penicillamine. The mixture was heated at 80° C. with stirring under a stream of argon for an hour to obtain a pale yellow and clear reaction mixture. The reaction mixture was filtered, the solvent was distilled off and the resulting residue was washed with a mixture of n-hexane and ether. The viscous residue thus obtained was crystallized from hot benzene and further recrystallized from benzene to give 9.5 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-acetopyrrolidide as colorless prisms.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.